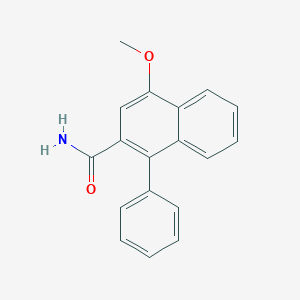
2,5,6-Trimethoxy-1-naphthaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,6-Trimethoxy-1-naphthaldehyde is an organic compound with the molecular formula C14H14O4 It is a derivative of naphthalene, characterized by the presence of three methoxy groups and an aldehyde group attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-Trimethoxy-1-naphthaldehyde typically involves the formylation of a trimethoxy-substituted naphthalene derivative. One common method is the Vilsmeier-Haack reaction, which uses a formylating reagent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
2,5,6-Trimethoxy-1-naphthaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Strong nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: 2,5,6-Trimethoxy-1-naphthoic acid.
Reduction: 2,5,6-Trimethoxy-1-naphthylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,5,6-Trimethoxy-1-naphthaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehyde groups.
Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2,5,6-Trimethoxy-1-naphthaldehyde depends on its specific application. In biological systems, it may interact with enzymes that recognize aldehyde groups, potentially inhibiting or modifying their activity. The methoxy groups can also influence its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dimethoxy-1-naphthaldehyde
- 4-Hydroxy-5,6-dimethoxy-2-naphthaldehyde
- 5,6,8-Trimethoxy-3-methyl-1-naphthol
Uniqueness
Compared to similar compounds, it may offer distinct advantages in terms of stability and reactivity in synthetic and biological contexts .
Propiedades
Fórmula molecular |
C14H14O4 |
|---|---|
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
2,5,6-trimethoxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C14H14O4/c1-16-12-6-5-10-9(11(12)8-15)4-7-13(17-2)14(10)18-3/h4-8H,1-3H3 |
Clave InChI |
FBNCDDMEPCLOJJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)C(=C(C=C2)OC)OC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,5-Diazabicyclo[4.2.0]octanebis(2,2,2-trifluoroacetate)](/img/structure/B15231909.png)

![Ethyl 2-oxo-1,2-dihydropyrrolo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B15231918.png)
![5-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15231924.png)




